molecular formula C10H9ClINO B13363156 2-Chloro-N-cyclopropyl-5-iodobenzamide

2-Chloro-N-cyclopropyl-5-iodobenzamide

Cat. No.: B13363156
M. Wt: 321.54 g/mol
InChI Key: XJDYKFMWKWJJGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclopropyl-5-iodobenzamide typically involves the reaction of 2-chloro-5-iodobenzoic acid with cyclopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclopropyl-5-iodobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

2-Chloro-N-cyclopropyl-5-iodobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-5-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-iodobenzoic acid
  • N-cyclopropyl-2-iodobenzamide
  • 2-Chloro-5-iodobenzamide

Uniqueness

2-Chloro-N-cyclopropyl-5-iodobenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorine and iodine atoms, along with the cyclopropyl group, makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C10H9ClINO

Molecular Weight

321.54 g/mol

IUPAC Name

2-chloro-N-cyclopropyl-5-iodobenzamide

InChI

InChI=1S/C10H9ClINO/c11-9-4-1-6(12)5-8(9)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14)

InChI Key

XJDYKFMWKWJJGP-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)I)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.